molecular formula C21H29FN2O2 B6928283 N-[[1-(3-fluorophenyl)cyclopropyl]methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide

N-[[1-(3-fluorophenyl)cyclopropyl]methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide

Cat. No.: B6928283
M. Wt: 360.5 g/mol
InChI Key: BHNOIFCVIPQSDU-UHFFFAOYSA-N
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Description

N-[[1-(3-fluorophenyl)cyclopropyl]methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropyl group attached to a fluorophenyl ring, a morpholine ring, and a cyclopentyl group, making it a unique structure with interesting chemical properties.

Properties

IUPAC Name

N-[[1-(3-fluorophenyl)cyclopropyl]methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29FN2O2/c22-18-5-3-4-17(14-18)20(8-9-20)16-23-19(25)15-21(6-1-2-7-21)24-10-12-26-13-11-24/h3-5,14H,1-2,6-13,15-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNOIFCVIPQSDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC(=O)NCC2(CC2)C3=CC(=CC=C3)F)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(3-fluorophenyl)cyclopropyl]methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide typically involves multiple steps:

    Formation of the cyclopropyl group: This can be achieved through the reaction of a suitable alkene with a diazo compound under photochemical or thermal conditions.

    Introduction of the fluorophenyl ring: This step involves the coupling of the cyclopropyl group with a fluorobenzene derivative using a palladium-catalyzed cross-coupling reaction.

    Formation of the morpholine ring: This can be synthesized through the reaction of diethanolamine with a suitable alkyl halide.

    Coupling of the cyclopentyl group: This step involves the reaction of the morpholine derivative with a cyclopentyl halide under basic conditions.

    Final coupling: The final step involves the coupling of the intermediate compounds to form the target compound, typically using amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(3-fluorophenyl)cyclopropyl]methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study the interactions of cyclopropyl and morpholine-containing compounds with biological systems.

    Medicine: Potential therapeutic applications due to its unique structure and potential biological activity.

    Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-[[1-(3-fluorophenyl)cyclopropyl]methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[[1-(3-chlorophenyl)cyclopropyl]methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide
  • N-[[1-(3-bromophenyl)cyclopropyl]methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide
  • N-[[1-(3-methylphenyl)cyclopropyl]methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide

Uniqueness

N-[[1-(3-fluorophenyl)cyclopropyl]methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its analogs

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